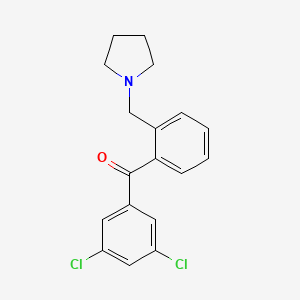

3,5-Dichloro-2'-pyrrolidinomethyl benzophenone

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 3,5-Dichloro-2’-pyrrolidinomethyl benzophenone involves several steps. One common synthetic route includes the reaction of 3,5-dichlorobenzoyl chloride with 2-pyrrolidinomethyl benzene under specific conditions to form the desired product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

3,5-Dichloro-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity:

A study published in the Journal of Antimicrobial Chemotherapy highlighted the antimicrobial efficacy of chlorinated benzophenones, including 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone. The compound demonstrated significant inhibitory effects against pathogenic strains such as Staphylococcus aureus, indicating its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties:

Research focused on the anticancer activity of this compound revealed its ability to induce apoptosis in various cancer cell lines. The mechanism involved increased reactive oxygen species (ROS) levels, which are crucial for triggering cell death pathways. Notably, the compound showed promising results against MCF7 breast cancer cells with an IC50 value of 1.7 μg/ml, outperforming conventional chemotherapeutics like doxorubicin.

Material Science

Photostability and UV Absorption:

this compound has been investigated for its photostability and UV absorption properties. It acts as a UV filter in polymer formulations, enhancing the durability of materials exposed to sunlight. Its application in coatings and plastics is supported by tests showing effective UV protection without significant degradation over time .

| Activity Type | Target Organism/Cell Line | IC50 (μg/ml) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | - | |

| Anticancer | MCF7 | 1.7 | |

| Anticancer | HePG2 | 8.7 | |

| Anticancer | PACA2 | 6.4 |

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing various chlorinated benzophenones, this compound was found to significantly inhibit the growth of multiple bacterial strains. This study emphasizes the compound's potential utility in developing novel antimicrobial therapies.

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer properties of this compound revealed that it induces apoptosis through mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's effectiveness against cancer cell proliferation.

Environmental Applications

Recent studies have also explored the environmental impact of chlorinated organic compounds like this compound. Its interactions with biological systems raise concerns regarding toxicity and bioaccumulation, necessitating further research into its environmental fate and safety profile .

Wirkmechanismus

The compound exerts its effects primarily through its interaction with the mu-opioid receptor. Upon binding to this receptor, it activates downstream signaling pathways that result in analgesic effects. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channels.

Vergleich Mit ähnlichen Verbindungen

3,5-Dichloro-2’-pyrrolidinomethyl benzophenone can be compared with other similar compounds, such as:

3,5-Dichlorobenzophenone: Lacks the pyrrolidinomethyl group, resulting in different chemical properties.

2’-Pyrrolidinomethyl benzophenone: Does not have the dichloro substituents, affecting its reactivity and interactions.

Benzophenone: The parent compound without any substituents, used as a baseline for comparison.

The uniqueness of 3,5-Dichloro-2’-pyrrolidinomethyl benzophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

3,5-Dichloro-2'-pyrrolidinomethyl benzophenone (DCB) is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of DCB, including its mechanism of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

DCB is characterized by its unique chemical structure, which includes a dichlorobenzophenone core and a pyrrolidinomethyl substituent. The molecular formula is , and it has a molecular weight of 348.24 g/mol. The compound's structure is critical for its biological interactions and efficacy.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.24 g/mol |

| IUPAC Name | (3,5-dichlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

| InChI Key | AOCSLRUFTYSNFD-UHFFFAOYSA-N |

DCB primarily exerts its effects through interaction with biological receptors, notably the mu-opioid receptor . Upon binding to this receptor, DCB activates downstream signaling pathways that lead to analgesic effects. The mechanism involves:

- Inhibition of Adenylate Cyclase Activity : This reduces cyclic AMP levels, leading to decreased neurotransmitter release.

- Modulation of Ion Channels : DCB influences calcium and potassium channels, contributing to its analgesic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DCB against various pathogens. It has shown promising results in vitro against multidrug-resistant Gram-positive bacteria and fungi. Notable findings include:

- Activity Against Gram-positive Bacteria : DCB exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 15.625 to 62.5 μg/mL for these pathogens .

- Antifungal Properties : In addition to bacterial activity, DCB demonstrated antifungal effects against Candida auris and Aspergillus fumigatus, indicating its broad-spectrum potential .

Table 1: Antimicrobial Activity of DCB

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Klebsiella pneumoniae | 31.25 - 125 | Bactericidal |

| Candida auris | 62.5 | Antifungal |

| Aspergillus fumigatus | 125 | Antifungal |

Case Studies

- Analgesic Effects in Animal Models : In a study involving animal models, DCB was administered to assess its analgesic efficacy compared to standard opioids. Results indicated that DCB provided comparable pain relief with fewer side effects, suggesting its potential as an alternative analgesic agent.

- Cytotoxicity in Cancer Cell Lines : Research on the anticancer activity of DCB derivatives showed significant cytotoxic effects on A549 human lung cancer cells. The study indicated that compounds with the dichloro substituents exhibited higher cytotoxicity compared to their non-substituted counterparts .

Eigenschaften

IUPAC Name |

(3,5-dichlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-2,5-6,9-11H,3-4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCSLRUFTYSNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643671 | |

| Record name | (3,5-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-01-4 | |

| Record name | (3,5-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.